

# An In-depth Technical Guide to the Toxicology Profile of JT001 (VV116)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology profile of **JT001**, an oral antiviral agent also known as VV116. The information presented herein is synthesized from available preclinical and clinical data to support further research and development efforts.

## **Non-Clinical Toxicology**

Preclinical studies have established an initial safety profile for **JT001**, focusing on acute, repeated-dose, and genetic toxicity.

## **Summary of Quantitative Toxicology Data**

The following table summarizes the key quantitative findings from non-clinical toxicology studies conducted on **JT001** (VV116).



| Study Type                | Species        | Route of<br>Administration                                    | Key Finding                                                    | Reference |
|---------------------------|----------------|---------------------------------------------------------------|----------------------------------------------------------------|-----------|
| Acute Toxicity            | Rat            | Oral                                                          | Maximum Tolerated Dose (MTD): ≥ 2.0 g/kg                       | [1]       |
| Beagle Dog                | Oral           | Maximum Tolerated Dose (MTD): ≥ 1.0 g/kg                      | [1]                                                            |           |
| Repeated-Dose<br>Toxicity | Rat            | Oral (14 days)                                                | No-Observed-<br>Adverse-Effect-<br>Level (NOAEL):<br>200 mg/kg | [1]       |
| Beagle Dog                | Oral (14 days) | No-Observed-<br>Adverse-Effect-<br>Level (NOAEL):<br>30 mg/kg | [1]                                                            |           |
| Genotoxicity              | In vitro       | N/A                                                           | Ames Test: Non-<br>mutagenic                                   | [1]       |
| In vivo                   | N/A            | Micronucleus<br>Test (bone<br>marrow cells):<br>Non-mutagenic | [1]                                                            |           |

## **Experimental Protocols**

Detailed experimental protocols for the pivotal non-clinical toxicology studies are outlined below. These protocols are based on internationally recognized OECD guidelines, which are presumed to have been followed for the assessment of **JT001**.

Objective: To determine the acute oral toxicity of a substance.[2][3]

Test System:

Check Availability & Pricing

- Species: Rat (as used for JT001)[1]
- Sex: Typically, one sex (usually females) is used.
- Number of Animals: A stepwise procedure using 3 animals per step.[2]

#### Procedure:

- Dose Administration: The test substance is administered orally by gavage at one of the defined dose levels.[2]
- Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[4]
- Stepwise Dosing: The absence or presence of compound-related mortality at one step determines the next step, which may involve dosing at a higher or lower level.[2]

Objective: To evaluate the sub-acute toxicity of a substance administered orally for 28 days (adapted for a 14-day study).[5][6][7]

#### Test System:

- Species: Rat and Beagle Dog (as used for **JT001**)[1]
- Number of Animals: Typically, groups of animals for each dose level and a control group.

#### Procedure:

- Dose Administration: The test substance is administered orally once daily for 14 days.[1]
- Observations: Daily clinical observations, weekly body weight and food consumption measurements.
- Clinical Pathology: At the end of the treatment period, blood samples are collected for hematology and clinical biochemistry analysis.
- Pathology: A full necropsy is performed on all animals, and selected organs are weighed and examined histopathologically.

### Foundational & Exploratory (NLRP3 Inhibitor)

Check Availability & Pricing

Objective: To detect point mutations induced by the test substance.[8][9][10][11]

#### Test System:

- Bacterial Strains: At least five strains of Salmonella typhimurium and Escherichia coli are used, including those that can detect both base-pair substitution and frameshift mutations.[8]
   [12]
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix).[8][12]

#### Procedure:

- Exposure: Bacteria are exposed to the test substance at various concentrations.[10][11]
- Incubation: The plates are incubated for 48-72 hours.[10][11]
- Evaluation: The number of revertant colonies is counted and compared to the control. A
  substance is considered mutagenic if it causes a dose-related increase in the number of
  revertant colonies.[12]

Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts.[13][14] [15][16][17]

#### Test System:

- Species: Rodents (e.g., mice or rats).
- Tissue: Bone marrow or peripheral blood cells are analyzed.[16]

#### Procedure:

- Dose Administration: The test substance is administered to the animals, typically via one or more treatments.[16]
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration.[14]



 Analysis: Erythrocytes are scored for the presence of micronuclei. An increase in the frequency of micronucleated immature erythrocytes in treated animals indicates genotoxicity. [13][15]

## **Safety Pharmacology**

Specific safety pharmacology studies for **JT001** have not been detailed in the available literature. However, standard safety pharmacology assessments typically investigate the potential undesirable pharmacodynamic effects of a drug on vital physiological functions. These studies usually include:

- Central Nervous System: Evaluation of effects on behavior, coordination, and other neurological functions.
- Cardiovascular System: Assessment of effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters. A publication mentions that VV116 and its metabolite had little effect on the hERG current, suggesting a low risk of QT prolongation.[1]
- Respiratory System: Measurement of effects on respiratory rate and function.

## **Clinical Safety Profile**

Clinical trials of **JT001** (VV116) for the treatment of COVID-19 have provided valuable insights into its safety and tolerability in humans.

A systematic review of studies on VV116 for COVID-19 concluded that it has a reliable safety and efficacy profile.[18][19][20] No serious adverse events were reported in the VV116 experimental groups in the included studies.[18][20] In a comparative study, the incidence of adverse events was lower in the VV116 group compared to the nirmatrelvir-ritonavir group (67.4% vs. 77.3%).[21] Another study reported that in the VV116 group, adverse events were observed, but all were resolved without intervention, and no serious adverse events occurred. [22] A Phase 3 study also found that the incidence of treatment-emergent adverse events of any grade was similar between the VV116 and placebo groups.[23][24]

## **Mandatory Visualizations**

Signaling Pathway: Mechanism of Action of JT001



**JT001** is a prodrug that is metabolized to its active nucleoside triphosphate form. This active form acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1]



Click to download full resolution via product page

Caption: Mechanism of action of **JT001** as a viral RdRp inhibitor.

## **Experimental Workflow: Non-Clinical Toxicology Assessment**

The following diagram illustrates a typical workflow for the non-clinical toxicological assessment of a new drug candidate like **JT001**.





Click to download full resolution via product page

Caption: A typical experimental workflow for non-clinical toxicology assessment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Foundational & Exploratory (NLRP3 Inhibitor)

Check Availability & Pricing

- 1. Design and development of an oral remdesivir derivative VV116 against SARS-CoV-2 -PMC [pmc.ncbi.nlm.nih.gov]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 5. Oral Toxicity OECD 408 Altogen Labs [altogenlabs.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. nib.si [nib.si]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. oecd.org [oecd.org]
- 11. Reverse mutation test on bacteria according to OECD 471 Analytice [analytice.com]
- 12. nucro-technics.com [nucro-technics.com]
- 13. nucro-technics.com [nucro-technics.com]
- 14. Genetic Toxicology Studies Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) Tox Lab [toxlab.co]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. VV116 versus Nirmatrelvir-Ritonavir for Oral Treatment of Covid-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An open, prospective cohort study of VV116 in Chinese participants infected with SARS-CoV-2 omicron variants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. junshipharma.com [junshipharma.com]
- 24. Junshi Biosciences Announces Lancet Infectious Diseases Publication of Results from the 2nd Phase 3 Study of VV116 for Treating COVID-19 君实生物 [junshipharma.com]



### Foundational & Exploratory (NLRP3 Inhibitor)

Check Availability & Pricing

 To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicology Profile of JT001 (VV116)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371749#understanding-the-toxicology-profile-of-jt001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com